Vanillyl alcohol
Overview
Description
Vanillyl alcohol, also known as 4-hydroxy-3-methoxybenzyl alcohol, is an organic compound derived from vanillin. It is a white crystalline solid with a pleasant vanilla-like odor. This compound is used in the flavoring industry and has various applications in scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
Vanillyl alcohol, a bioactive compound, primarily targets the oxidative stress and apoptotic pathways in cells . It is known to interact with enzymes such as This compound oxidase (VAO) , which plays a crucial role in the biotransformation of this compound .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes at the molecular level. For instance, it has been found to reduce the ratio of Bax/Bcl-2 and the activation of poly (ADP-ribose) polymerase (PARP) , key players in the apoptotic pathway . This suggests that this compound can modulate the apoptotic process, thereby protecting cells from apoptosis.
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a product of the biodegradation of lignin , a complex organic polymer . In the presence of this compound oxidase, this compound can be converted into vanillin, a process that involves the oxidation of side chains of propenylbenzenes . This transformation is part of the broader phenolic biosynthetic pathway .
Pharmacokinetics
It is known that its applicability is hindered by itslimited solubility in emulsions or non-polar organic solvents . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound could be influenced by its solubility, which in turn could impact its bioavailability.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to exhibit antioxidant activity , effectively scavenging radicals and reducing reactive oxygen species (ROS) levels . Furthermore, it has been shown to exhibit anti-apoptotic effects , protecting cells from apoptosis . These effects suggest that this compound could potentially be used in the treatment of conditions associated with oxidative stress and apoptosis, such as neurodegenerative diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as this compound oxidase, is necessary for the biotransformation of this compound . Additionally, the solubility of this compound in different solvents can impact its bioavailability and efficacy
Biochemical Analysis
Biochemical Properties
Vanillyl alcohol interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme this compound oxidase (VAO), which is found predominantly in lignin-degrading ascomycetes . VAO catalyzes the conversion of this compound into vanillin . This reaction involves the hydroxylation and dehydrogenation of this compound .
Cellular Effects
This compound has been shown to have neuroprotective effects in dopaminergic MN9D cells, a classic in vitro model for Parkinson’s disease . It attenuates the elevation of reactive oxygen species (ROS) levels, decreases the Bax/Bcl-2 ratio, and reduces poly (ADP-ribose) polymerase proteolysis . These results indicate that this compound can protect dopaminergic MN9D cells against toxin-induced apoptosis by relieving oxidative stress and modulating the apoptotic process .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into vanillin by the enzyme VAO. This is a two-step process where this compound initially forms and then turns into vanillin . Limited catalytic activity is due to an unproductive complex between the enzyme’s flavin and this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a yeast strain, Cystobasidium laryngis, demonstrated the ability to convert vanillin to this compound . This biotransformation capability might prove useful in the industrial utilization of lignocellulosic residues .
Metabolic Pathways
This compound is involved in the metabolic pathways of lignin degradation. It serves as a model monomer in biodegradation studies of lignin . The conversion of this compound into vanillin is a key step in these pathways .
Transport and Distribution
Given its solubility in water and oils , it can be inferred that it may be transported and distributed within cells and tissues via standard mechanisms of small molecule transport.
Subcellular Localization
The enzyme that catalyzes its conversion into vanillin, VAO, has been found to be located in both peroxisomes and the cytosol . This suggests that this compound may also be present in these subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillyl alcohol can be synthesized through the reduction of vanillin. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous or alcoholic solution. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the biotransformation of vanillin using microbial strains. For example, certain yeast strains, such as Cystobasidium laryngis, have been shown to convert vanillin to this compound through enzymatic reduction . This biotechnological approach is advantageous due to its sustainability and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions: Vanillyl alcohol undergoes various chemical reactions, including:
Reduction: It can be further reduced to 4-hydroxy-3-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions, such as esterification with acetic anhydride to form vanillyl acetate.
Common Reagents and Conditions:
Oxidation: Copper(II) complexes, air, and catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, acidic or basic conditions.
Major Products Formed:
Oxidation: Vanillin.
Reduction: 4-hydroxy-3-methoxybenzylamine.
Substitution: Vanillyl acetate.
Scientific Research Applications
Vanillyl alcohol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Vanillyl alcohol is structurally similar to other phenolic compounds such as:
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, the aldehyde form of this compound.
Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, an oxidized form of this compound.
Eugenol: 4-allyl-2-methoxyphenol, a related compound with an allyl group instead of a hydroxymethyl group.
Uniqueness: this compound is unique due to its specific hydroxymethyl group, which allows it to undergo distinct chemical reactions and exhibit unique biological activities compared to its analogs .
Properties
IUPAC Name |
4-(hydroxymethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOXNGFMSCLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198074 | |
Record name | Vanillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour | |
Record name | Vanillyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20047 | |
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Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Vanillyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
312.00 to 313.00 °C. @ 760.00 mm Hg | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Vanillyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
498-00-0 | |
Record name | Vanillyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vanillyl alcohol | |
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Record name | Vanillyl alcohol | |
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Record name | Vanillyl alcohol | |
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Record name | Vanillyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.140 | |
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Record name | VANILLYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7EA1JUA6M | |
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Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
Record name | 4-Hydroxy-3-methoxybenzenemethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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